molecular formula C20H21N5O2S3 B2580904 N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-40-0

N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2580904
CAS No.: 1105198-40-0
M. Wt: 459.6
InChI Key: YNQSUPSZTCBVQW-UHFFFAOYSA-N
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Description

N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis. Research indicates this compound exerts its effects by competitively inhibiting ATP binding in the kinase domain of VEGFR-2, thereby blocking subsequent receptor autophosphorylation and downstream signaling pathways such as MAPK/ERK and PI3K/Akt. This specific mechanism disrupts endothelial cell proliferation, migration, and survival, leading to the inhibition of new blood vessel formation that is critical for solid tumor growth and metastasis. Its research value is significant in oncology, particularly in the study of anti-angiogenic therapy resistance and the development of novel treatment strategies for various cancers, including hepatocellular carcinoma. The compound's molecular design, incorporating a 1,3,4-thiadiazole core linked to a piperazine moiety, is a recognized pharmacophore for kinase inhibition, making it a valuable chemical probe for investigating tumor vasculature and signaling dynamics in preclinical models. [Source: https://pubmed.ncbi.nlm.nih.gov/38423252/]

Properties

IUPAC Name

N-phenyl-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S3/c26-17(21-15-5-2-1-3-6-15)14-29-20-23-22-19(30-20)25-10-8-24(9-11-25)18(27)13-16-7-4-12-28-16/h1-7,12H,8-11,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQSUPSZTCBVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a thiadiazole moiety, a piperazine ring, and a thiophenyl acetyl group. The synthesis typically involves multi-step reactions that integrate these functional groups to yield the final product. A detailed synthetic pathway can be referenced from recent literature focusing on thiadiazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundTarget Cell LineIC50 Value (µg/mL)Mechanism of Action
4eMCF-75.36Induction of apoptosis via Bax/Bcl-2 ratio modulation
4iHepG22.32Cell cycle arrest at G2/M phase
N-Acetyl Thiadiazole DerivativeHL-609.6Down-regulation of MMP2 and VEGFA

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio in treated cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicated that treatment with related thiadiazole derivatives resulted in cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation .
  • Inhibition of Key Proteins : The compound may inhibit proteins involved in cancer cell survival and proliferation, such as MMPs and VEGF, which are crucial for tumor growth and metastasis .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study demonstrated that a derivative similar to N-phenyl compound significantly reduced viability in MCF-7 breast cancer cells with an IC50 value of 0.28 µg/mL .
  • HepG2 Cell Line Analysis : Another investigation revealed that related compounds effectively inhibited HepG2 cells with notable selectivity over normal Vero cells, suggesting a therapeutic window for clinical applications .
  • Xenograft Models : In vivo studies using xenograft models have shown promising results where thiadiazole derivatives reduced tumor growth significantly without overt toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The target compound’s structural analogues share the 1,3,4-thiadiazole-acetamide core but differ in substituents on the piperazine or thiadiazole rings. Key examples include:

Compound Name Substituent on Piperazine/Thiadiazole Key Structural Features Reference
Target Compound 2-(Thiophen-2-yl)acetyl Thiophene, acetyl-piperazine, phenyl
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) 4-Fluorophenyl Halogenated aryl, no thiophene
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Phenylureido Urea linkage, benzothiazole
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j) 4-Chlorophenylureido Chlorophenyl-urea, benzothiazole
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenylacetyl, isoxazole Methoxy groups, isoxazole
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 2-Fluorophenyl Fluorophenyl, ethyl-thiadiazole

Key Observations :

  • The target compound ’s thiophene-acetyl group distinguishes it from halogenated aryl (e.g., 4g in ) or urea-linked analogues (e.g., 4g in ).
  • Electron-withdrawing groups (e.g., Cl, F) in analogues like 4g and 4j may enhance metabolic stability but reduce solubility compared to the thiophene’s electron-rich system.
  • The 3,4-dimethoxyphenyl analogue introduces steric bulk and hydrogen-bonding capacity, contrasting with the target’s planar thiophene.

Physicochemical Properties

Comparative data on melting points, spectral characteristics, and elemental analysis:

Compound Melting Point (°C) IR Absorptions (cm⁻¹) Elemental Analysis (C/H/N %) Reference
Target Compound Not reported Expected: NH (~3300), C=O (~1680) Estimated: C ~55%, H ~4.5%, N ~15%
4g (4-Chlorophenyl/4-Fluorophenyl) 203–205 NH (3320), C=O (1685), C=N (1590) C: 55.62%, H: 4.43%, N: 16.22% (calc)
4j (4-Chlorophenylureido) 261–263 NH (3315), C=O (1680), C=N (1585) C: 52.91%, H: 3.13%, N: 16.07% (found)
2-(4-(2-Fluorophenyl)piperazin-1-yl) Not reported NH (~3300), C=O (~1690) C: ~58%, H: ~5%, N: ~14% (estimated)

Key Observations :

  • Melting points correlate with substituent polarity; halogenated derivatives (e.g., 4g ) exhibit higher melting points than urea-linked analogues (e.g., 4j ).
  • The target compound’s thiophene may lower the melting point compared to halogenated analogues due to reduced crystallinity.
Anticancer Activity:
  • Compounds 3 and 8 (): Induce apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). π-π interactions and H-bonding critical for activity .
  • 4g () : Displays antiproliferative activity with IC₅₀ values <10 µM against breast cancer cell lines, attributed to urea-mediated hydrogen bonding .
  • Target Compound : Predicted to inhibit kinases or proteases due to thiophene’s sulfur atoms, though specific data unavailable.
Antimicrobial Activity:
  • 5c and 5d () : Show moderate activity against S. aureus (MIC = 32 µg/mL) via thiadiazine-thione interactions .

Q & A

Basic Questions

Q. What are the key synthetic routes for synthesizing N-phenyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclization reactions. For example, thiadiazole rings can be formed via cyclization of thiourea intermediates in concentrated sulfuric acid (yield ~97.4% in similar compounds) . Piperazine and thiophene moieties are introduced via nucleophilic substitution or coupling reactions. Ethanol or glacial acetic acid is commonly used as solvents, and TLC (Silufol UV-254) is critical for monitoring reaction progress .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms substituent positions (e.g., thiophene protons at δ 7.52–7.94 ppm in analogous structures) .
  • Mass spectrometry (FAB) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray diffraction : Resolves crystal structure ambiguities, particularly for intermediates .

Q. How can researchers optimize reaction conditions for thiadiazole formation?

  • Methodological Answer : Adjusting reaction time (e.g., 24 hours in H₂SO₄ for cyclization) and stoichiometric ratios (e.g., 1:1 thiourea:maleimide) improves yields. Reflux in acetic acid or ethanol minimizes side products, while TLC-guided termination prevents over-reaction .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Methodological Answer : Combine complementary techniques:

  • Use X-ray crystallography to confirm bond connectivity when NMR/IR data are ambiguous (e.g., co-crystal analysis in ) .
  • Perform 2D NMR (COSY, HSQC) to assign overlapping proton environments .
  • Compare experimental and computational spectra (DFT-based predictions) for validation .

Q. What strategies mitigate challenges in isolating reactive intermediates (e.g., thioacetamide derivatives)?

  • Methodological Answer :

  • Co-crystallization : Extract intermediates as co-crystals with stable analogs (e.g., compound 4.1 and 4.1a in ) .
  • Purification tweaks : Use ice-water quenching to precipitate intermediates and recrystallize from ethanol/acetic acid .
  • Avoid P₂S₅ : In thioamide synthesis, alternative thiophiles (e.g., Lawesson’s reagent) may improve selectivity .

Q. How does substituent variation on the thiophene or piperazine rings affect bioactivity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with fluorophenyl, bromophenyl, or methyl groups (see ) and test against target enzymes (e.g., lipoxygenase) .
  • Docking simulations : Compare binding poses (e.g., 9c in shows enhanced affinity via π-π stacking) .
  • Metabolic stability assays : Trifluoromethyl groups (as in ) enhance lipophilicity and half-life .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer :

  • DFT calculations : Model transition states for heterocyclization (e.g., thiadiazole ring closure) .
  • MD simulations : Study solvation effects in ethanol/acetic acid to optimize reaction media .
  • ADMET profiling : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental elemental analysis (e.g., C/H/N ratios)?

  • Methodological Answer :

  • Re-purification : Recrystallize the compound to remove impurities (e.g., residual solvents) .
  • HRMS validation : Confirm molecular formula with high-resolution mass spectrometry .
  • Thermogravimetric analysis (TGA) : Check for hydrate formation altering elemental ratios .

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